3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a pyrrolo[2,3-b]pyridine core, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the dichlorobenzoyl group and the benzamide moiety. Common reagents used in these reactions include dichlorobenzoyl chloride, pyridine derivatives, and amines. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzoic acid
- 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzylamine
- 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl alcohol
Uniqueness
What sets 3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable tool in scientific research .
Properties
CAS No. |
858118-68-0 |
---|---|
Molecular Formula |
C21H13Cl2N3O2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
3-[3-(2,3-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-16-6-2-5-14(18(16)23)19(27)15-10-26-21-17(15)13(7-8-25-21)11-3-1-4-12(9-11)20(24)28/h1-10H,(H2,24,28)(H,25,26) |
InChI Key |
TZGHRUCTRPDLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C3C(=CNC3=NC=C2)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.